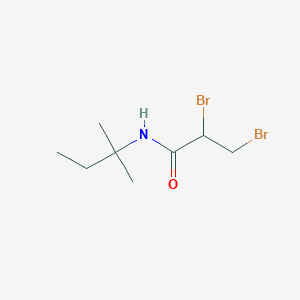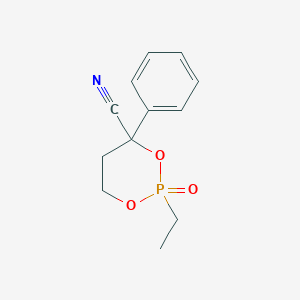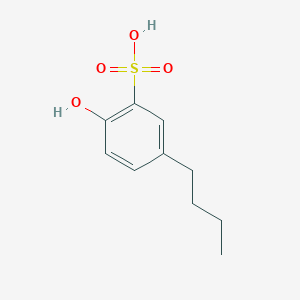
5-Butyl-2-hydroxybenzene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butyl-2-hydroxybenzenesulfonic acid: is an organic compound with the molecular formula C10H14O4S . It is a derivative of benzenesulfonic acid, where the benzene ring is substituted with a butyl group at the 5-position and a hydroxyl group at the 2-position. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-2-hydroxybenzenesulfonic acid typically involves the sulfonation of 5-butyl-2-hydroxybenzene. The reaction is carried out using sulfur trioxide (SO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction conditions include maintaining a temperature range of 50-60°C to ensure the efficient formation of the sulfonic acid group .
Industrial Production Methods: In an industrial setting, the production of 5-Butyl-2-hydroxybenzenesulfonic acid follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and yield. The use of advanced catalysts and optimized reaction parameters ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Butyl-2-hydroxybenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonic acid group can be reduced to a sulfonate.
Substitution: The butyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products Formed:
Oxidation: Formation of 5-butyl-2-hydroxybenzaldehyde or 5-butyl-2-hydroxybenzoic acid.
Reduction: Formation of 5-butyl-2-hydroxybenzenesulfonate.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 5-Butyl-2-hydroxybenzenesulfonic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the preparation of dyes, pigments, and pharmaceuticals .
Biology: In biological research, this compound is utilized in the study of enzyme inhibition and as a model compound for understanding sulfonation reactions in biological systems .
Medicine: Its structural properties make it a valuable candidate for medicinal chemistry research .
Industry: Industrially, 5-Butyl-2-hydroxybenzenesulfonic acid is used in the production of surfactants, detergents, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile compound in industrial applications .
Mechanism of Action
The mechanism of action of 5-Butyl-2-hydroxybenzenesulfonic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The sulfonic acid group can participate in ionic interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Benzenesulfonic acid: The simplest aromatic sulfonic acid, lacking the butyl and hydroxyl substitutions.
2-Hydroxybenzenesulfonic acid: Similar structure but without the butyl group.
5-Butylbenzenesulfonic acid: Lacks the hydroxyl group at the 2-position.
Uniqueness: 5-Butyl-2-hydroxybenzenesulfonic acid is unique due to the presence of both the butyl and hydroxyl groups, which confer distinct chemical and physical properties. These substitutions enhance its reactivity and make it suitable for a broader range of applications compared to its simpler counterparts .
Properties
CAS No. |
62266-79-9 |
|---|---|
Molecular Formula |
C10H14O4S |
Molecular Weight |
230.28 g/mol |
IUPAC Name |
5-butyl-2-hydroxybenzenesulfonic acid |
InChI |
InChI=1S/C10H14O4S/c1-2-3-4-8-5-6-9(11)10(7-8)15(12,13)14/h5-7,11H,2-4H2,1H3,(H,12,13,14) |
InChI Key |
VYAGHYUFKLOIAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[6-(Morpholin-4-yl)-5-nitropyrimidin-4-yl]urea](/img/structure/B14529239.png)
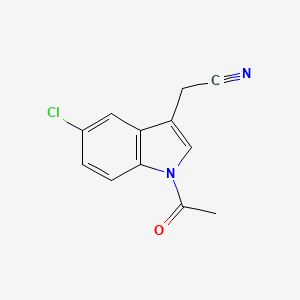
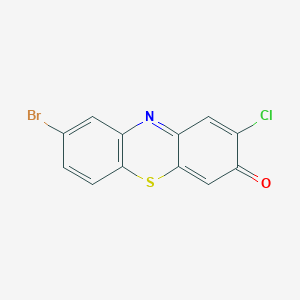
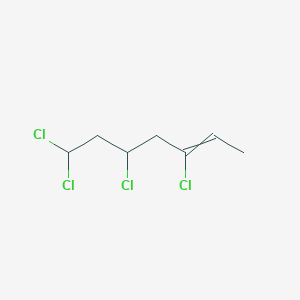
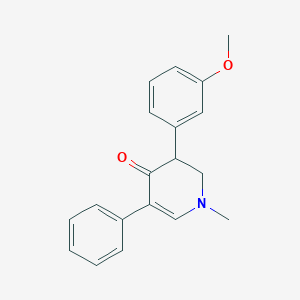
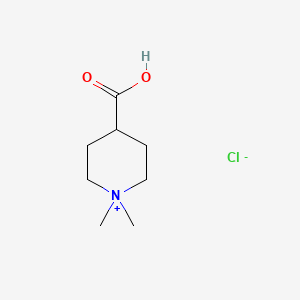
![2-Chloro-N-phenyl-3-[(pyrimidin-2-yl)amino]but-2-enamide](/img/structure/B14529287.png)
![N-{4-[2-(8-Oxoquinolin-7(8H)-ylidene)hydrazinyl]benzene-1-sulfonyl}acetamide](/img/structure/B14529294.png)
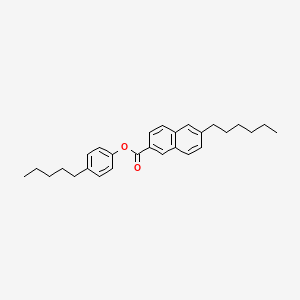
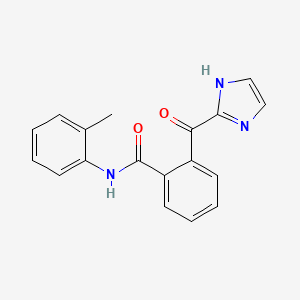

![3-[(4-Iodophenyl)methoxy]-2-(naphthalen-1-yl)-1H-inden-1-one](/img/structure/B14529327.png)
